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molecular formula C6H7NO2 B1266104 2-Aminoresorcinol CAS No. 3163-15-3

2-Aminoresorcinol

Cat. No. B1266104
M. Wt: 125.13 g/mol
InChI Key: JEPCLNGRAIMPQV-UHFFFAOYSA-N
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Patent
US06372770B1

Procedure details

2-Nitroresorcinol (4.995 g, 0.032 mol) was suspended in ethanol (90 ml). Platinum(IV) oxide (0.356 g) was added and the mixture was shaken under an atmosphere of hydrogen (pH2 100 psi). After 2.75 hours (pH2 90 psi) the reaction mixture was filtered through celite. The residue was washed with methanol (50 ml) and the combined filtrate and washings were evaporated in vacuo at 30° C. During the course of the evaporation the solution, which was originally pale yellow, darkened considerably. A brown solid was obtained which was suspended in dichloromethane (100 ml) and re-evaporated to dryness. Yield 3.83 g (0.031 mol, 95%).
Quantity
4.995 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.356 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6])([O-])=O>C(O)C.ClCCl.[Pt](=O)=O>[NH2:1][C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:5]=1[OH:6]

Inputs

Step One
Name
Quantity
4.995 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(O)C=CC=C1O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.356 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken under an atmosphere of hydrogen (pH2 100 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2.75 hours (pH2 90 psi) the reaction mixture was filtered through celite
Duration
2.75 h
WASH
Type
WASH
Details
The residue was washed with methanol (50 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings were evaporated in vacuo at 30° C
CUSTOM
Type
CUSTOM
Details
During the course of the evaporation the solution, which
CUSTOM
Type
CUSTOM
Details
A brown solid was obtained which
CUSTOM
Type
CUSTOM
Details
re-evaporated to dryness

Outcomes

Product
Name
Type
Smiles
NC1=C(O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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